Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with cyclohexylmethylamine and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects . For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its broad-spectrum antimicrobial activity.
Thiazole-4-carboxylic acid: Studied for its anti-inflammatory properties.
Thiazole-2-thiol: Exhibits antioxidant activity.
Properties
IUPAC Name |
methyl N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-20-14(19)17-13-16-11(9-21-13)7-12(18)15-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJADDIZSEYMTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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